molecular formula C16H12F2N4OS B6719602 N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide

N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide

Cat. No.: B6719602
M. Wt: 346.4 g/mol
InChI Key: UYTNVWSYSNKRPZ-UHFFFAOYSA-N
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Description

N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a difluorophenyl group

Properties

IUPAC Name

N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c1-9-14(6-10-2-3-12(17)7-13(10)18)24-16(21-9)22-15(23)11-4-5-19-20-8-11/h2-5,7-8H,6H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTNVWSYSNKRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN=NC=C2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl group and the pyridazine ring. Key reagents and conditions include:

    Thiazole ring formation: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction using a difluorobenzyl halide.

    Pyridazine ring formation: This can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and pyridazine rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities and are studied for their biological activities.

    Pyridazine derivatives: Compounds such as pyridazine-3-carboxamide and pyridazine-4-carboxamide are also of interest due to their potential therapeutic applications.

Uniqueness

N-[5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridazine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the difluorophenyl group, in particular, can enhance its stability and activity compared to other similar compounds.

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